ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the benzoxazole derivative, followed by the introduction of the sulfanyl group. The next steps involve the formation of the purine ring system and the attachment of the piperazine and ethyl carboxylate groups. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the benzoxazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole and purine moieties may bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is unique due to its combination of functional groups and structural features. The presence of both benzoxazole and purine moieties, along with the sulfanyl group and piperazine ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O5S/c1-3-34-23(33)29-12-10-28(11-13-29)20-25-18-17(19(31)26-21(32)27(18)2)30(20)9-6-14-36-22-24-15-7-4-5-8-16(15)35-22/h4-5,7-8H,3,6,9-14H2,1-2H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKSDROFXSGXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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